Methyl 2-amino-5-iodo-3-methoxybenzoate
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Overview
Description
Methyl 2-amino-5-iodo-3-methoxybenzoate: is an organic compound with the molecular formula C9H10INO3 It is a derivative of benzoic acid, characterized by the presence of an amino group, an iodine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-iodo-3-methoxybenzoate typically involves a multi-step reaction process. One common method includes the iodination of methyl 2-amino-3-methoxybenzoate using iodine monochloride in the presence of hydrochloric acid and ethanol . The reaction is carried out at low temperatures to ensure the selective iodination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-iodo-3-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the compound into different amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products Formed:
Substitution Products: Various substituted benzoates depending on the nucleophile used.
Oxidation Products: Nitro derivatives or quinones.
Coupling Products: Biaryl compounds or other complex aromatic systems.
Scientific Research Applications
Methyl 2-amino-5-iodo-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-iodo-3-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
- Methyl 2-amino-3-methoxybenzoate
- Methyl 5-iodo-2-methoxybenzoate
- Methyl 4-amino-2-methoxybenzoate
- Methyl 3-amino-4-methoxybenzoate
Comparison: Methyl 2-amino-5-iodo-3-methoxybenzoate is unique due to the specific positioning of the iodine atom, which can significantly influence its reactivity and biological activity compared to its analogs.
Biological Activity
Methyl 2-amino-5-iodo-3-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of an iodine atom enhances its reactivity, making it a valuable candidate for various biological applications, including enzyme inhibition and antimicrobial properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group, an amino group, and an iodine substituent on the aromatic ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound's binding affinity to enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate interaction.
Enzyme Inhibition
In studies involving enzyme inhibition, compounds similar to this compound have shown potential as inhibitors for various enzymes, such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid degradation. The optimization of related compounds has led to the development of potent reversible MAGL inhibitors with IC50 values in the nanomolar range .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown effectiveness comparable to standard antibiotics like ampicillin .
Compound | Target Bacteria | MIC (µg/mL) | Comparison with Ampicillin |
---|---|---|---|
Compound A | Staphylococcus aureus | 0.25 | Comparable |
Compound B | Escherichia coli | 0.50 | 50% of ampicillin activity |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary data suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Study on Enzyme Inhibition
A study conducted by Ca' Foscari University explored the optimization of MAGL inhibitors derived from similar benzoate structures. The research highlighted that modifications at specific positions on the aromatic ring could significantly enhance inhibitory potency against MAGL, demonstrating the importance of structural nuances in drug design .
Antimicrobial Screening
In a series of antimicrobial tests, derivatives of this compound were evaluated for their effectiveness against multidrug-resistant strains. The results indicated promising activity against various pathogens, suggesting potential applications in treating resistant infections .
Properties
Molecular Formula |
C9H10INO3 |
---|---|
Molecular Weight |
307.08 g/mol |
IUPAC Name |
methyl 2-amino-5-iodo-3-methoxybenzoate |
InChI |
InChI=1S/C9H10INO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI Key |
SWYGKKGFSVAHSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)OC)I |
Origin of Product |
United States |
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